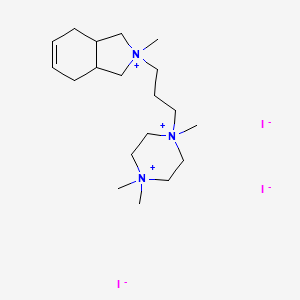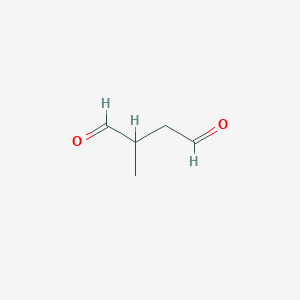
Butanedial, methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedial, methyl-: is an organic compound that belongs to the class of aldehydes It contains a carbonyl group (C=O) bonded to at least one hydrogen atom, making it an aldehyde
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrogenation of 2-butyne-1,4-diol: One common method for producing butanedial, methyl- involves the hydrogenation of 2-butyne-1,4-diol. This process typically uses a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Oxidation of 1,4-butanediol: Another method involves the oxidation of 1,4-butanediol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Industrial Production Methods:
Catalytic Reaction of Butadiene and Acetic Acid: This method involves the catalytic reaction of butadiene with acetic acid to produce butanedial, methyl-. The reaction is carried out in the presence of a catalyst such as palladium or platinum.
Fermentation of Sugars: Genetically modified bacteria can be used to ferment sugars, producing butanedial, methyl- as a byproduct. This method is eco-friendly and sustainable.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Butanedial, methyl- can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Butanedial, methyl- can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom in the aldehyde group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted aldehydes.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Pharmaceuticals: Butanedial, methyl- is used as an intermediate in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Polymer Production: It is used in the production of polymers and resins, which are essential in the manufacturing of plastics and coatings.
Biology:
Biochemical Research: This compound is used in biochemical research to study enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: Butanedial, methyl- is used in the development of new drugs and therapeutic agents.
Industry:
Solvent Production: It is used as a solvent in various industrial processes, including the production of paints, coatings, and adhesives.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: Butanedial, methyl- can inhibit certain enzymes by binding to their active sites, preventing the enzymes from catalyzing reactions.
Metabolic Pathways: It can participate in metabolic pathways, where it is converted into other compounds through enzymatic reactions.
Comparaison Avec Des Composés Similaires
Formaldehyde: A simple aldehyde with a single carbon atom.
Acetaldehyde: An aldehyde with two carbon atoms.
Benzaldehyde: An aromatic aldehyde with a benzene ring.
Uniqueness:
Butanedial, methyl-: has a unique structure with a carbonyl group bonded to a methyl group and a butane chain. This structure gives it distinct chemical properties and reactivity compared to other aldehydes.
Propriétés
Numéro CAS |
77713-01-0 |
|---|---|
Formule moléculaire |
C5H8O2 |
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
2-methylbutanedial |
InChI |
InChI=1S/C5H8O2/c1-5(4-7)2-3-6/h3-5H,2H2,1H3 |
Clé InChI |
BQPPGEDHWKAEDR-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14445297.png)

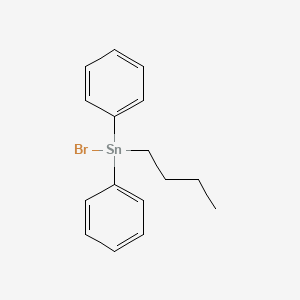



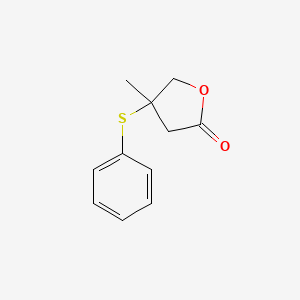
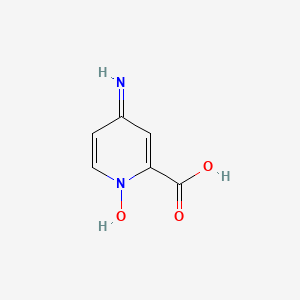

![1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14445327.png)
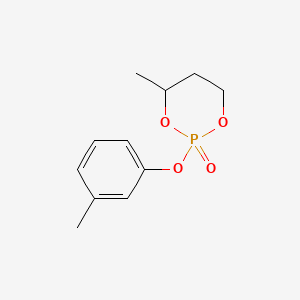
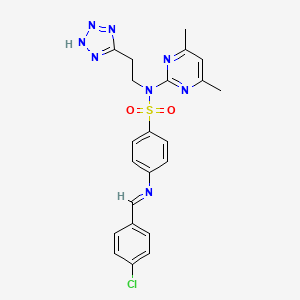
![2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14445363.png)
